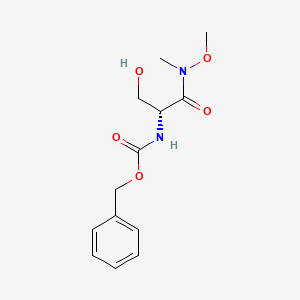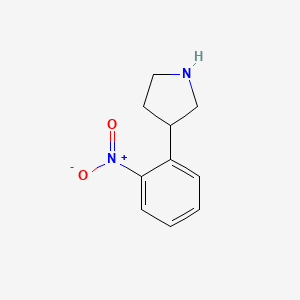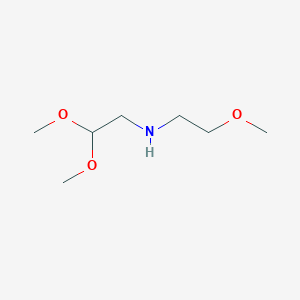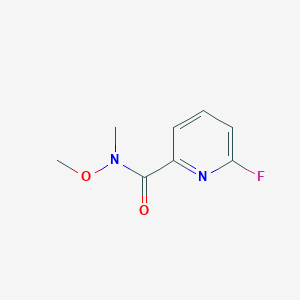
6-fluoro-N-methoxy-N-methylpyridine-2-carboxamide
Overview
Description
6-fluoro-N-methoxy-N-methylpyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridinecarboxamides This compound is characterized by the presence of a fluorine atom at the 6th position of the pyridine ring, a methyl group attached to the nitrogen atom, and a methyloxy group attached to the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-methoxy-N-methylpyridine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-fluoropyridine-2-carboxylic acid as the primary starting material.
Formation of Carboxamide: The carboxylic acid group is converted to a carboxamide group through a reaction with methylamine and methanol under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under optimized temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-methoxy-N-methylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carboxamide group to an amine.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 6-Fluoro-2-pyridinecarboxylic acid.
Reduction: Formation of 6-Fluoro-N-methyl-2-pyridinecarboxamide.
Substitution: Formation of various substituted pyridinecarboxamides depending on the nucleophile used.
Scientific Research Applications
6-fluoro-N-methoxy-N-methylpyridine-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-fluoro-N-methoxy-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-pyridinecarboxamide: Lacks the N-methyl and N-methyloxy groups.
N-Methyl-2-pyridinecarboxamide: Lacks the fluorine atom and N-methyloxy group.
N-Methyloxy-2-pyridinecarboxamide: Lacks the fluorine atom and N-methyl group.
Uniqueness
6-fluoro-N-methoxy-N-methylpyridine-2-carboxamide is unique due to the presence of all three functional groups (fluorine, N-methyl, and N-methyloxy) on the pyridinecarboxamide scaffold. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H9FN2O2 |
|---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
6-fluoro-N-methoxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H9FN2O2/c1-11(13-2)8(12)6-4-3-5-7(9)10-6/h3-5H,1-2H3 |
InChI Key |
OSMYOADKQWQBQT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=NC(=CC=C1)F)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
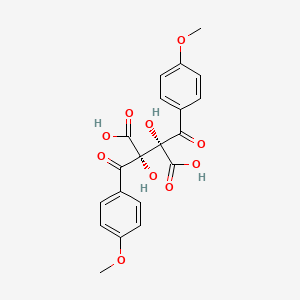
![1'-(tert-Butyl)-4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(1'H)-one hydrochloride](/img/structure/B8714431.png)
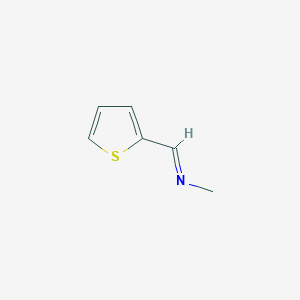
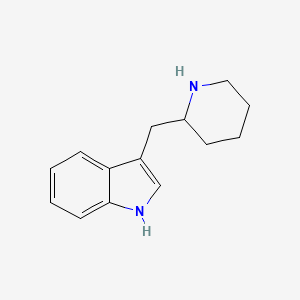

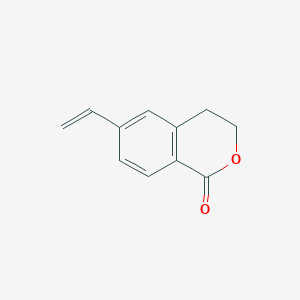
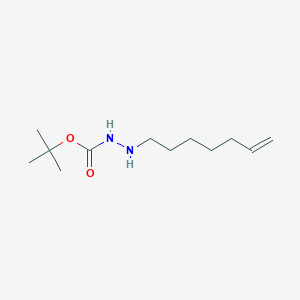
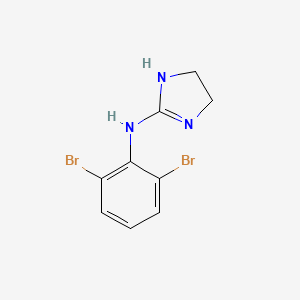
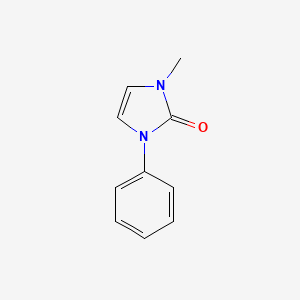
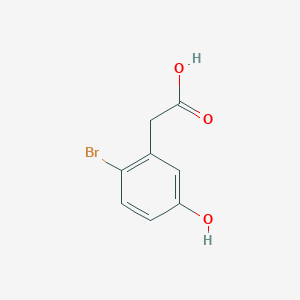
![2-[4-(3-Amino-phenyl)-piperazin-1-yl]-ethanol](/img/structure/B8714477.png)
